REACTION_CXSMILES
|
O1CCCC1.Br[C:7]1[CH:8]=[CH:9][C:10]([Cl:13])=[N:11][CH:12]=1.C[O:15][B:16](OC)[O:17]C>CCCCCC>[Cl:13][C:10]1[N:11]=[CH:12][C:7]([B:16]([OH:17])[OH:15])=[CH:8][CH:9]=1
|
Name
|
|
Quantity
|
80 g
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
9.6 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=CC(=NC1)Cl
|
Name
|
|
Quantity
|
5.7 g
|
Type
|
reactant
|
Smiles
|
COB(OC)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
10 °C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was charged
|
Type
|
ADDITION
|
Details
|
After 30 minutes from adding dropwise
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
cooling bath
|
Type
|
CUSTOM
|
Details
|
was removed off
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=N1)B(O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |